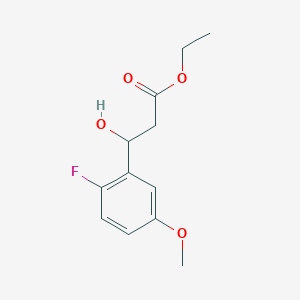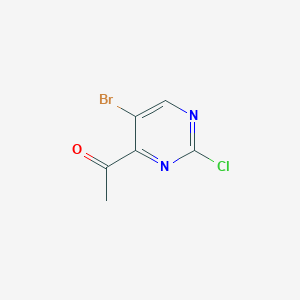
1-(5-Bromo-2-chloropyrimidin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-chloropyrimidin-4-yl)ethanone is an organic compound with the molecular formula C6H4BrClN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-chloropyrimidin-4-yl)ethanone typically involves the reaction of 2,4,5-tribromopyrimidine with copper(I) chloride (CuCl) to form 5-bromo-2-chloropyrimidine. This intermediate is then reacted with ethanone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using the same or similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2-chloropyrimidin-4-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-chloropyrimidin-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-chloropyrimidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chloropyrimidine: A closely related compound with similar chemical properties.
4-Amino-5-bromo-2-chloropyrimidine:
Eigenschaften
Molekularformel |
C6H4BrClN2O |
|---|---|
Molekulargewicht |
235.46 g/mol |
IUPAC-Name |
1-(5-bromo-2-chloropyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H4BrClN2O/c1-3(11)5-4(7)2-9-6(8)10-5/h2H,1H3 |
InChI-Schlüssel |
CVLHZNLKLHHOLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=NC=C1Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B13668380.png)
![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13668385.png)
![(2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide](/img/structure/B13668389.png)
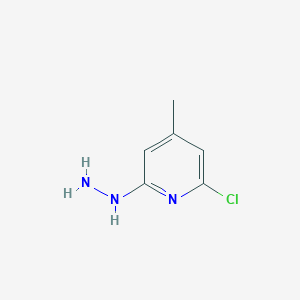
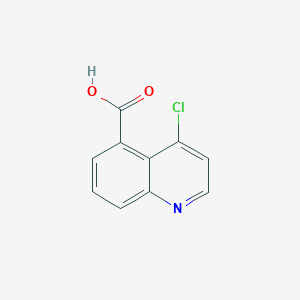
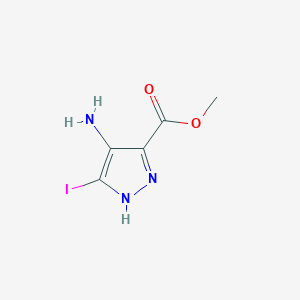
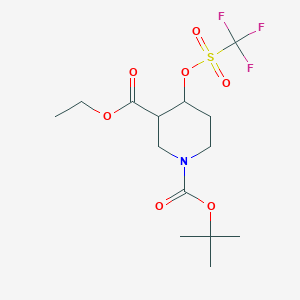
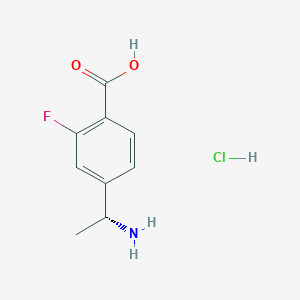
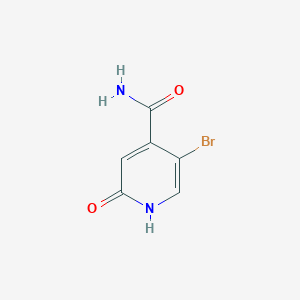
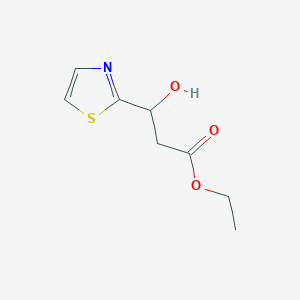
![Benzo[g]quinazolin-2-amine](/img/structure/B13668422.png)
